molecular formula C16H13FN4O2S B2714368 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione CAS No. 862980-38-9

3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione

Cat. No.: B2714368
CAS No.: 862980-38-9
M. Wt: 344.36
InChI Key: PZSKREBNRZFTPR-UHFFFAOYSA-N
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Description

3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a fluorophenyl group and a thioether linkage to a pentane-2,4-dione moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the condensation of hydrazine derivatives with diketones or ketoesters.

    Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by the reaction of the triazolopyridazine intermediate with a thiol derivative.

    Introduction of the Pentane-2,4-dione Moiety: The final step involves the coupling of the thioether intermediate with pentane-2,4-dione under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methyl group instead of fluorine.

    3-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can result in different pharmacological profiles and applications .

Properties

IUPAC Name

3-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9(22)15(10(2)23)24-14-8-7-13-18-19-16(21(13)20-14)11-3-5-12(17)6-4-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKREBNRZFTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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